N-(5-methoxypyrimidin-2-yl)pyridine-3-sulfonamide
Description
N-(5-methoxypyrimidin-2-yl)pyridine-3-sulfonamide is a heterocyclic compound that features both pyrimidine and pyridine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
N-(5-methoxypyrimidin-2-yl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c1-17-8-5-12-10(13-6-8)14-18(15,16)9-3-2-4-11-7-9/h2-7H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMZKAUPWRSTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)NS(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxypyrimidin-2-yl)pyridine-3-sulfonamide typically involves the formation of the pyrimidine and pyridine rings followed by their subsequent functionalization. One common method involves the reaction of 5-methoxypyrimidine with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxypyrimidin-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyridine and pyrimidine rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or electrophilic reagents for other substitutions.
Major Products
Oxidation: Formation of N-(5-hydroxypyrimidin-2-yl)pyridine-3-sulfonamide.
Reduction: Formation of N-(5-methoxypyrimidin-2-yl)pyridine-3-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-methoxypyrimidin-2-yl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methoxypyrimidin-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects such as the inhibition of bacterial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(5-methoxypyrimidin-2-yl)pyridine-3-amine: Similar structure but with an amine group instead of a sulfonamide.
N-(5-hydroxypyrimidin-2-yl)pyridine-3-sulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-(5-methoxypyrimidin-2-yl)pyridine-3-sulfonamide is unique due to its combination of methoxy, pyrimidine, and sulfonamide groups. This combination allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and other scientific fields .
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